molecular formula C20H18FN3O3S2 B3402007 2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide CAS No. 1049210-32-3

2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide

Cat. No.: B3402007
CAS No.: 1049210-32-3
M. Wt: 431.5 g/mol
InChI Key: DYNUXGZIZDKVPT-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide features a thiazole core substituted with a phenyl group at position 4 and a complex side chain at position 2. This side chain includes a thioether linkage to a methylamino-oxoethyl group and an acetamide moiety attached to position 5 of the thiazole.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-22-17(26)12-28-20-24-18(13-5-3-2-4-6-13)19(29-20)23-16(25)11-27-15-9-7-14(21)8-10-15/h2-10H,11-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNUXGZIZDKVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a fluorophenyl group, a thiazole moiety, and an acetamide functional group, which may influence its biological activity and pharmacokinetics. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant biological interactions.

Chemical Structure

The compound's molecular formula is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, and it features several notable structural elements:

  • Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Thiazole Moiety : Known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
  • Acetamide Functional Group : Contributes to the compound's solubility and stability.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been shown to possess potent anticancer properties:

CompoundCell Line TestedIC50 (µM)Reference
2aPC3 (Prostate)52
2bMCF-7 (Breast)100
13U251 (Glioblastoma)<23.30

In particular, the thiazole ring has been identified as essential for cytotoxic activity, with studies indicating that specific substitutions can enhance efficacy. For example, the presence of electron-donating groups on the phenyl ring has been linked to increased activity against cancer cells.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Thiazole derivatives have shown promising results against various bacterial strains. In a comparative study, several thiazole compounds demonstrated antimicrobial activity comparable to standard antibiotics:

CompoundBacterial Strain TestedActivity LevelReference
43aStaphylococcus aureusHigh
43bEscherichia coliModerate

The structure-activity relationship (SAR) studies suggest that the presence of electron-releasing groups enhances antibacterial activity, making these compounds potential candidates for further development.

Case Studies

  • Anticancer Efficacy : A study explored the effects of thiazole derivatives on prostate cancer cells, revealing that specific substitutions significantly impacted their cytotoxicity. The most active compounds were noted to have IC50 values lower than those of established chemotherapeutics like imatinib.
  • Antimicrobial Testing : Another investigation focused on the synthesis and testing of substituted phenylthiazol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions led to enhanced antibacterial effects, suggesting a viable pathway for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Variations

Thiazole vs. Triazole Derivatives

  • Target Compound : Contains a thiazole ring with sulfur and nitrogen atoms at positions 1 and 3.
  • Triazole Analogues : Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () feature a 1,2,4-triazole ring. Triazoles exhibit tautomerism (e.g., thione-thiol equilibrium), which can influence reactivity and binding. The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra of triazoles confirms their preference for thione tautomers, whereas thiazoles lack this tautomeric flexibility .

Thiadiazole Derivatives

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the thiazole with a thiadiazole ring. The dihydro structure in introduces conformational rigidity compared to the planar thiazole .
Substituent and Side Chain Modifications

Fluorinated Aromatic Groups

  • The target compound’s 4-fluorophenoxy group is structurally analogous to 4-fluorophenyl substituents in compounds like N-[4-(4-fluoro-phenyl)-5-phenoxy-thiazol-2-yl]-acetamide (). Fluorination typically enhances metabolic stability and lipophilicity. However, the phenoxy group in the target compound may increase steric bulk compared to direct phenyl attachments .

Thioether vs. Sulfonyl Linkages

  • The thioether (-S-) in the target compound contrasts with sulfonyl (-SO₂-) groups in derivatives like 2-[(2Z)-3-(benzenesulfonyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide ().

Methylamino-Oxoethyl Side Chain

  • The methylamino-oxoethyl group in the target compound is unique among the evidence. Similar side chains, such as the allyl group in 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (), highlight the role of alkylamino groups in modulating pharmacokinetics. The methylamino group may enhance solubility via protonation, while the oxoethyl moiety could participate in hydrogen bonding .
Spectral and Physicochemical Properties

IR Spectroscopy

  • The target compound’s carbonyl (C=O) and thioether (C-S) stretches would likely appear at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively, based on triazole-thione analogues (). In contrast, sulfonyl-containing compounds (e.g., ) show strong S=O stretches at ~1350–1450 cm⁻¹ .

Solubility and LogP

  • The fluorophenoxy and acetamide groups in the target compound may improve water solubility compared to nonpolar derivatives like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (). However, the phenylthiazol core and thioether linkage likely increase LogP, suggesting moderate lipophilicity .

Data Table: Key Structural and Spectral Comparisons

Compound Name Core Ring Key Substituents IR Bands (cm⁻¹) LogP (Predicted)
Target Compound Thiazole 4-Fluorophenoxy, methylamino-oxoethyl C=O: ~1680; C-S: ~1250 ~2.8
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Ethyl, thiophen-2-yl C=S: ~1255; NH: ~3278–3414 ~3.1
N-[4-(4-Fluoro-phenyl)-5-phenoxy-thiazol-2-yl]-acetamide Thiazole Phenoxy, 4-fluorophenyl C=O: ~1663; C-O: ~1240 ~3.0
2-[(2Z)-3-(Benzenesulfonyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide Thiazolidinone Benzenesulfonyl, phenylimino S=O: ~1350–1450; C=O: ~1680 ~2.5

Research Implications

  • Synthetic Optimization : Lessons from S-alkylation in triazoles () could guide the target compound’s synthesis to avoid N-alkylation byproducts.
  • Structure-Activity Relationships (SAR) : Replacing the thioether with a sulfonyl group () may reduce cytotoxicity but improve solubility, warranting further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide

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